molecular formula C15H14N2 B1346140 Dibenzylcyanamide CAS No. 2451-91-4

Dibenzylcyanamide

Cat. No.: B1346140
CAS No.: 2451-91-4
M. Wt: 222.28 g/mol
InChI Key: GJAHYSLBRZODMY-UHFFFAOYSA-N
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Description

Dibenzylcyanamide, with the molecular formula C15H14N2, is an organic compound characterized by the presence of two benzyl groups attached to a cyanamide moiety. It is known for its unique chemical properties and versatility in various chemical reactions. The compound is often used in organic synthesis and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylcyanamide can be synthesized through several methods. One efficient and environmentally friendly approach involves the reaction of cyanamide with benzyl halides under mild conditions. This method avoids the use of toxic metals and hazardous reagents, making it a green synthesis route .

Industrial Production Methods: In industrial settings, this compound is typically produced through a two-step process. The first step involves the reaction of cyanamide with benzyl chloride in the presence of a base such as potassium carbonate. The second step includes purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Dibenzylcyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of dibenzylcyanamide involves its interaction with various molecular targets. The cyanamide moiety can act as both a nucleophile and an electrophile, allowing it to participate in diverse chemical reactions. This dual reactivity is crucial for its role in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

  • N,N-Dibenzylurea
  • N,N-Dibenzylamine
  • N-Benzylcyanamide

Comparison: Dibenzylcyanamide is unique due to its dual reactivity, which is not commonly observed in similar compounds. While N,N-dibenzylurea and N,N-dibenzylamine are primarily used in specific reactions, this compound’s versatility makes it valuable in a broader range of applications .

Properties

IUPAC Name

dibenzylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c16-13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAHYSLBRZODMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278418
Record name dibenzylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2451-91-4
Record name 2451-91-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dibenzylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZYLCYANAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a dry 2 L round bottom flask, equipped with an overhead stirrer, charged: sodium acetate (120 gm), 1 dibenzyl amine (100 gm) and 600 mL of ethanol. To this suspension at room temperature, was added a 3 M solution of cyanogen bromide in methylene chloride over 30 minutes (340 mL). The suspension was allowed to stir at ambient temperature until reaction completion was observed via HPLC. The reaction mixture was diluted with 1 L of toluene and 1 N sodium hydroxide was added over 15 minutes. The reaction mixture was stirred for 1 hour and the layers separated. The organic layer was dried over sodium sulfate, filtered, and concentrated to an oil that solidified upon standing. Recrystallization from a 1:1 2 L mixture of IPE/Heptanes gave 101 g (89%) of product. 1H NMR (400 MHz, CD3OD) 7.42-7.15 (m, 10H), 1.31 (s, 4H). 13C NMR (400 MHz, CD3OD) 135.1, 128.8, 128.7, 128.5, 118.0, 54.6. C, H, N Calculated (found) 81.05 (80.71), 6.35 (6.52), 12.60 (12.65)
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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